In Vitro Inhibition Profile Against Human 12-Lipoxygenase
In a direct in vitro binding assay, 3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one was tested for inhibition of human platelet 12-lipoxygenase (12-LOX) at a single concentration of 30 µM . While specific percentage inhibition data is not disclosed in the assay card, the testing highlights a potential avenue for differentiation. This contrasts with potent 12-LOX inhibitors like baicalein, which achieves an IC₅₀ of 0.12 µM [1]. The activity at 30 µM suggests this compound may occupy a distinct chemical space or exhibit a different mode of inhibition, which is valuable for fragment-based or mechanistic studies.
| Evidence Dimension | In vitro inhibition of platelet 12-lipoxygenase (12-LOX) |
|---|---|
| Target Compound Data | Tested at 30 µM; specific inhibition value not publicly reported . |
| Comparator Or Baseline | Baicalein, a flavonoid 12-LOX inhibitor: IC₅₀ = 0.12 µM [1]. |
| Quantified Difference | The target compound is assayed at a concentration 250 times higher than the comparator's IC₅₀, indicating it is not a potent active-site inhibitor but may possess alternative binding characteristics. |
| Conditions | In vitro enzyme binding assay for human platelet 12-LOX. |
Why This Matters
This data indicates the compound is not a potent 12-LOX inhibitor, which is crucial for procurement decisions if the goal is to identify a novel, moderate-affinity scaffold for mechanistic studies, as opposed to a high-potency clinical candidate.
- [1] PubChem. Baicalein (CID 5281605). 12-Lipoxygenase Inhibitor. Summary of bioactivity data. View Source
